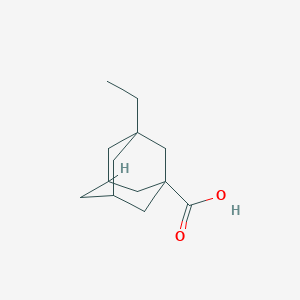

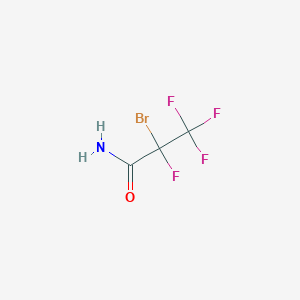

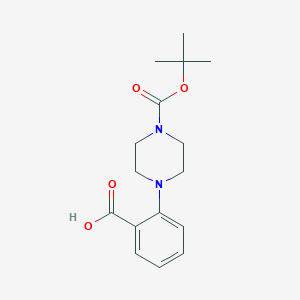

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves a solution of 1-Boc-4-(2-carboxy-phenyl)-piperazine in THF at 0° C. BH3-THF is added and the solution is stirred overnight. The solution is then cooled to about 0° C. and 60 mL of 2 M NaOH is added followed by EtOAc and brine. After separation, the aqueous solution is extracted with EtOAc (3×). The combined organic solutions are washed with water (2×) and brine, and then dried (Na2SO4), filtered and concentrated to give the title compound.Molecular Structure Analysis

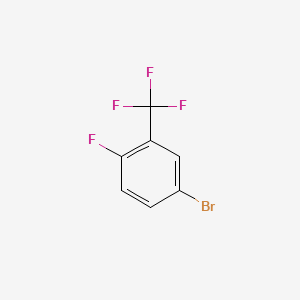

The molecular weight of “2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid” is 306.36 g/mol. The InChI Key is SSBZXKJSOFJQBW-UHFFFAOYSA-N.Chemical Reactions Analysis

The compound has been used in the development of acetyl-CoA carboxylase inhibitors, demonstrating the potential for creating bioactive molecules with similar structural frameworks.Physical And Chemical Properties Analysis

The compound is a white to yellow powder or crystals .Applications De Recherche Scientifique

Development of PROTACs

2-(6-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid, a derivative of the compound, is useful as a rigid linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .

Chemical Conjugates

The compound can also be used in the development of chemical conjugates . Chemical conjugates are entities that combine two or more molecules, typically a drug and a targeting moiety, to improve the drug’s efficacy and safety.

Synthesis of Brexpiprazole

4-(4-Boc-piperazin-1-yl)benzo[b]thein-2-carboxylate, another derivative of the compound, is an intermediate in the synthesis of Brexpiprazole . Brexpiprazole is an atypical antipsychotic medication used for the treatment of schizophrenia and as an add-on treatment for major depressive disorder.

Drug Discovery and Development

Given its role in the synthesis of pharmaceutical compounds like Brexpiprazole , this compound could potentially be used in drug discovery and development processes.

Research and Laboratory Use

As a chemical reagent, this compound can be used in various research and laboratory applications . Its properties and reactions can be studied to gain insights into chemical behaviors and interactions.

Mécanisme D'action

Safety and Hazards

Orientations Futures

The compound has potential applications in various fields of research. For instance, it has been used in the synthesis of various pharmaceuticals, including antivirals, antibiotics, and antineoplastics. It has also been used in the development of acetyl-CoA carboxylase inhibitors, and as a semi-flexible linker in PROTAC development for targeted protein degradation .

Propriétés

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-8-17(9-11-18)13-7-5-4-6-12(13)14(19)20/h4-7H,8-11H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBZXKJSOFJQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373528 | |

| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid | |

CAS RN |

444582-90-5 | |

| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.